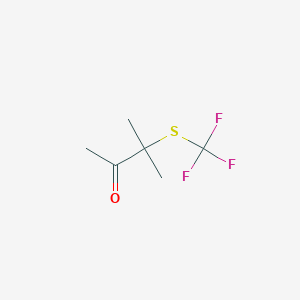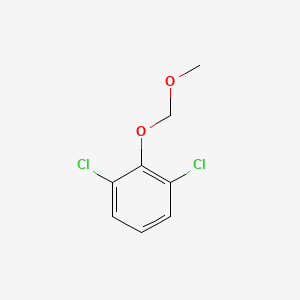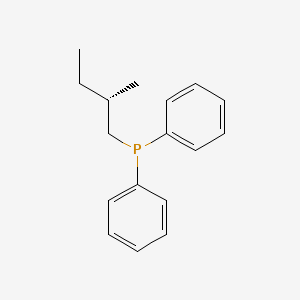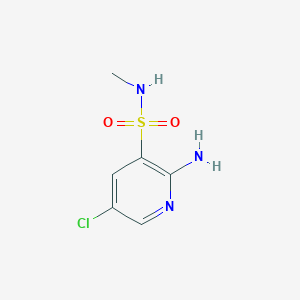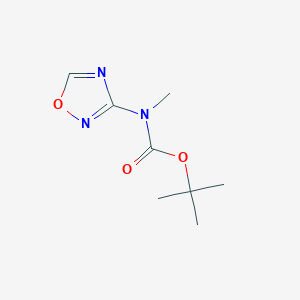![molecular formula C6H3ClIN3 B6305469 6-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1935611-12-3](/img/structure/B6305469.png)
6-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with chlorine and iodine substituents at the 6 and 3 positions, respectively.
作用机制
Target of Action
The primary target of 6-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyridine is indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a promising target in cancer immunotherapy as it can boost the immune response and work synergistically with other immunotherapeutic agents .
Mode of Action
The compound interacts with its target, IDO1, by inhibiting its catalytic activity . This interaction results in an enhanced immune response, making it a potential strategy in cancer immunotherapy .
Biochemical Pathways
The inhibition of IDO1 affects the tryptophan metabolism pathway . IDO1 is involved in the catabolism of tryptophan into kynurenine, a process that plays a role in immune regulation. By inhibiting IDO1, the compound can potentially disrupt this pathway and enhance the immune response .
Pharmacokinetics
Similar compounds have shown excellent in vitro metabolic stability
Result of Action
The inhibition of IDO1 by this compound can result in an enhanced immune response . This can potentially lead to improved outcomes in cancer immunotherapy.
生化分析
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins, potentially influencing biochemical reactions .
Cellular Effects
Similar compounds have been shown to exhibit anti-proliferative activities against a panel of cancer cell lines . This suggests that 6-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyridine may also influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloropyridine-3-carboxylic acid with hydrazine to form the corresponding hydrazide, which is then cyclized with iodine to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with considerations for cost-effectiveness and safety.
化学反应分析
Types of Reactions
6-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolo[4,3-a]pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
科学研究应用
6-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
相似化合物的比较
Similar Compounds
6-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyrazine: Similar structure but with a pyrazine ring instead of a pyridine ring.
6-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]quinoline: Similar structure but with a quinoline ring instead of a pyridine ring.
Uniqueness
6-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitution pattern and the presence of both chlorine and iodine atoms, which can influence its reactivity and interactions with molecular targets. This makes it a valuable compound for various research applications .
属性
IUPAC Name |
6-chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClIN3/c7-4-1-2-5-9-10-6(8)11(5)3-4/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHZLSNDCJWOPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1Cl)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClIN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



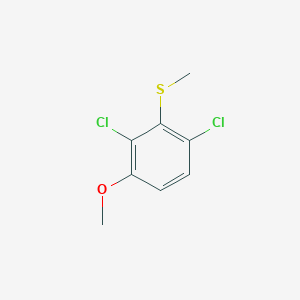

![(3R,3aR,6R,6aS)-6-Methoxyhexahydrofuro[3,2-b]furan-3-amine](/img/structure/B6305438.png)
